molecular formula C21H14BrN3O4S B241904 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B241904
M. Wt: 484.3 g/mol
InChI Key: VFLRSZUNKZCXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as BPTMC, is a novel compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of chromeno[2,3-c]pyrrole-3,9-dione derivatives, and its synthesis method involves the reaction of 3-bromobenzaldehyde, methyl 2-amino-5-methyl-1,3,4-thiadiazole-5-carboxylate, and 3,4-dihydro-2H-pyran-2,5-dione in the presence of a catalyst.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. This compound has been found to induce apoptosis in cancer cells by activating caspases and regulating the expression of Bcl-2 family proteins.
Biochemical and physiological effects:
1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This compound has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cell types. In addition, 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its relatively low toxicity compared to other compounds. However, the limited solubility of 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in water can pose a challenge for its use in certain experiments. In addition, the stability of 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in biological systems needs to be investigated further.

Future Directions

1. Investigation of the potential of 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in treating neurodegenerative disorders such as Alzheimer's disease.
2. Evaluation of the efficacy of 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in combination with other anticancer drugs.
3. Investigation of the mechanism of action of 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in regulating the immune system.
4. Development of more efficient synthesis methods for 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
5. Investigation of the pharmacokinetics and pharmacodynamics of 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in vivo.
Conclusion:
In conclusion, 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound with potential therapeutic applications in various diseases. Its synthesis method involves the reaction of 3-bromobenzaldehyde, methyl 2-amino-5-methyl-1,3,4-thiadiazole-5-carboxylate, and 3,4-dihydro-2H-pyran-2,5-dione in the presence of a catalyst. 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand the potential of 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in treating various diseases.

Synthesis Methods

The synthesis of 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction of 3-bromobenzaldehyde, methyl 2-amino-5-methyl-1,3,4-thiadiazole-5-carboxylate, and 3,4-dihydro-2H-pyran-2,5-dione in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione obtained through this method is around 60%.

Scientific Research Applications

1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have investigated the potential of this compound in treating various diseases, such as cancer, diabetes, and neurodegenerative disorders.

properties

Product Name

1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C21H14BrN3O4S

Molecular Weight

484.3 g/mol

IUPAC Name

1-(3-bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H14BrN3O4S/c1-10-23-24-21(30-10)25-17(11-4-3-5-12(22)8-11)16-18(26)14-7-6-13(28-2)9-15(14)29-19(16)20(25)27/h3-9,17H,1-2H3

InChI Key

VFLRSZUNKZCXSP-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC(=CC=C5)Br

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC(=CC=C5)Br

Origin of Product

United States

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